

An In-depth Technical Guide to the Physical and Chemical Properties of Isoalantolactone

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Compound of Interest

Compound Name: *Isoalantolactone*

Cat. No.: *B7782621*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoalantolactone (IATL) is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide group.[1] It is a significant bioactive compound isolated primarily from the roots and leaves of plants such as *Inula helenium* (Elecampane), *Inula racemosa*, and other species of the Asteraceae family.[2][3] Possessing a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, **Isoalantolactone** has garnered considerable interest within the scientific and drug development communities.[2][3] Its therapeutic potential is largely attributed to its ability to modulate key cellular signaling pathways, such as NF- κ B, PI3K/Akt, and STAT3, often through the induction of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the physical and chemical properties of **Isoalantolactone**, detailed experimental protocols for its study, and visualizations of its mechanisms of action to support further research and development.

Physical and Chemical Properties

Isoalantolactone is a crystalline solid, appearing as white to off-white or colorless needle-like crystals. It is characterized by poor solubility in water but is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), ethanol, chloroform, and acetone.

Table 1: Physical and Chemical Data of **Isoalantolactone**

Property	Value	References
IUPAC Name	(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]benzofuran-2-one	
Synonyms	(+)-Isoalantolactone, Isohelenin	
CAS Number	470-17-7	
Molecular Formula	C ₁₅ H ₂₀ O ₂	
Molecular Weight	232.32 g/mol	
Appearance	White to off-white solid/powder; Colorless needle crystal	
Melting Point	108-115 °C	
Boiling Point	364.00 to 365.00 °C (estimated)	
Solubility	Water: 35.49 mg/L @ 25 °C (practically insoluble) DMSO: ~46 mg/mL Ethanol: Soluble Chloroform, Benzene, Ether: Soluble	
logP (o/w)	3.420	
Stability	Stable for 1 year as supplied powder at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month.	

Experimental Protocols

This section details the methodologies for the isolation, characterization, and evaluation of the biological activity of **Isoalantolactone**.

Isolation and Purification

Objective: To isolate **Isoalantolactone** from its natural source, typically the roots of *Inula helenium*.

Methodology:

- **Extraction:** Dried and powdered roots of *Inula helenium* (15 g) are extracted with methanol at 50°C for 6 hours using a magnetic stirrer. The crude extract is filtered and evaporated to dryness. The resulting residue is then re-extracted with n-hexane under the same conditions.
- **Purification by Preparative Thin-Layer Chromatography (TLC):** The n-hexane extract is concentrated and applied to preparative TLC plates. The plates are developed using a solvent system of n-hexane:ethyl acetate (9:1). The compounds are visualized by spraying with a vanillin-sulfuric acid reagent, which produces a violet color for **Isoalantolactone**. The corresponding band is scraped from the plate and the compound is eluted with a suitable solvent to yield purified **Isoalantolactone**.
- **Alternative Extraction Methods:** Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been developed as more efficient alternatives. For MAE, optimal conditions involve extracting 1g of powdered root material (140 mesh) with 15 mL of 80% ethanol, irradiated for 120 seconds at 50°C.

Characterization and Quantification

Objective: To confirm the identity and determine the purity and concentration of **Isoalantolactone**.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- **Chromatographic System:** An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) and a UV or photodiode array (PDA) detector is used.
- **Mobile Phase:** An isocratic elution with a mobile phase consisting of acetonitrile and 0.04% phosphoric acid in water (50:50, v/v) is effective. Alternatively, a gradient elution can be

used.

- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: The eluent is monitored at a wavelength of 194 nm or 225 nm.
- Quantification: A calibration curve is constructed by injecting known concentrations of a purified **Isoalantolactone** standard. The concentration in unknown samples is determined by comparing their peak areas to the standard curve.

Cell Viability Assay

Objective: To determine the cytotoxic effects of **Isoalantolactone** on cancer cells.

Methodology: MTT Assay

- Cell Seeding: Cancer cells (e.g., PANC-1, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of **Isoalantolactone** (e.g., 0-100 μ M) dissolved in DMSO and diluted in culture medium. A vehicle control (DMSO) is included. The plates are incubated for 24 or 48 hours.
- MTT Addition: 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 100-150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The optical density (OD) is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by **Isoalantolactone**.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

- **Cell Treatment:** Cells are seeded in 6-well plates and treated with desired concentrations of **Isoalantolactone** for 24 hours.
- **Cell Harvesting:** Both floating and adherent cells are collected, combined, and washed twice with cold PBS.
- **Staining:** The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC (5 μ L) and PI (5-10 μ L) are added to the cell suspension.
- **Incubation:** The cells are incubated for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** The stained cells are analyzed immediately using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Reactive Oxygen Species (ROS) Generation Assay

Objective: To measure the intracellular production of ROS following treatment with **Isoalantolactone**.

Methodology: DCFH-DA Staining

- **Cell Treatment:** Cells are seeded in 6-well plates and treated with **Isoalantolactone** for the desired time. In some experiments, cells are pre-treated with an ROS scavenger like N-acetyl-L-cysteine (NAC) for 2 hours.
- **Staining:** After treatment, the cells are incubated with 10 μ M 2',7'-dichlorofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
- **Cell Harvesting and Analysis:** The cells are washed, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by a flow cytometer (Ex/Em ~495/529 nm).

Cell Cycle Analysis

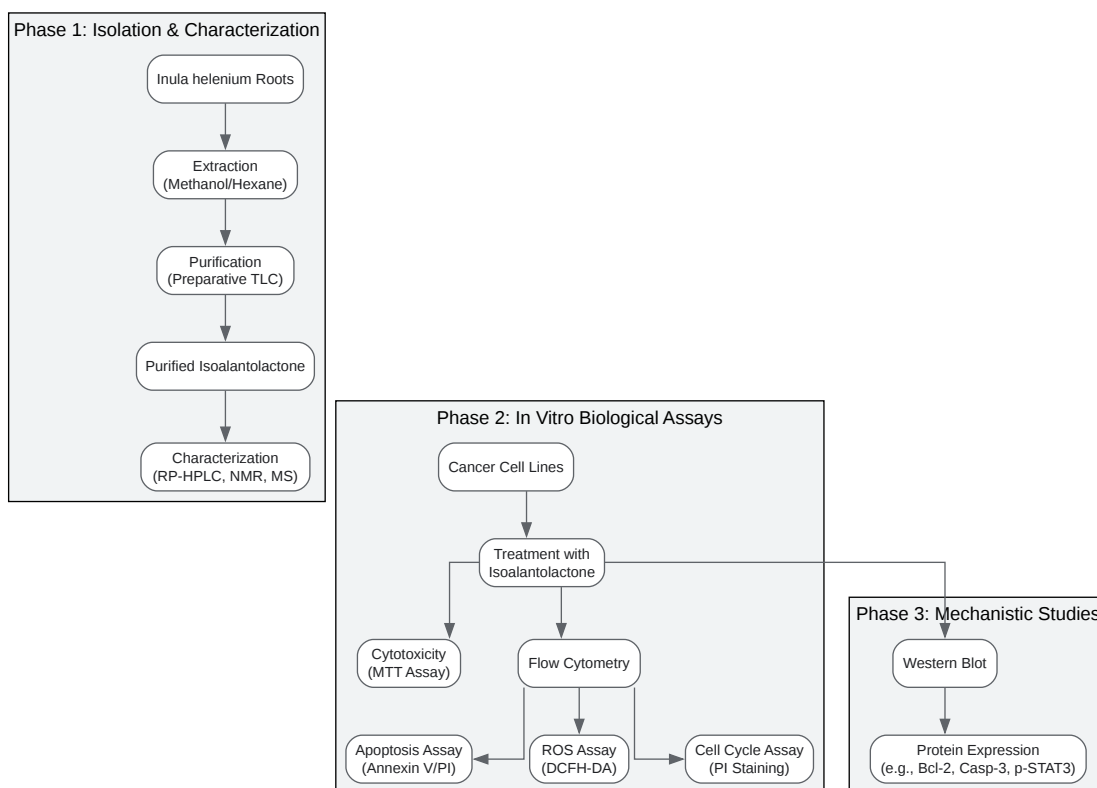
Objective: To determine the effect of **Isoalantolactone** on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining

- **Cell Treatment and Harvesting:** Cells are treated with **Isoalantolactone** for 24 hours, then harvested and washed with PBS.
- **Fixation:** The cells are fixed by resuspending them gently in ice-cold 70% ethanol and storing them at -20°C overnight.
- **Staining:** The fixed cells are washed and resuspended in a staining buffer containing PI (25-50 µg/mL) and RNase A (100 µg/mL).
- **Incubation:** The cells are incubated for 30 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

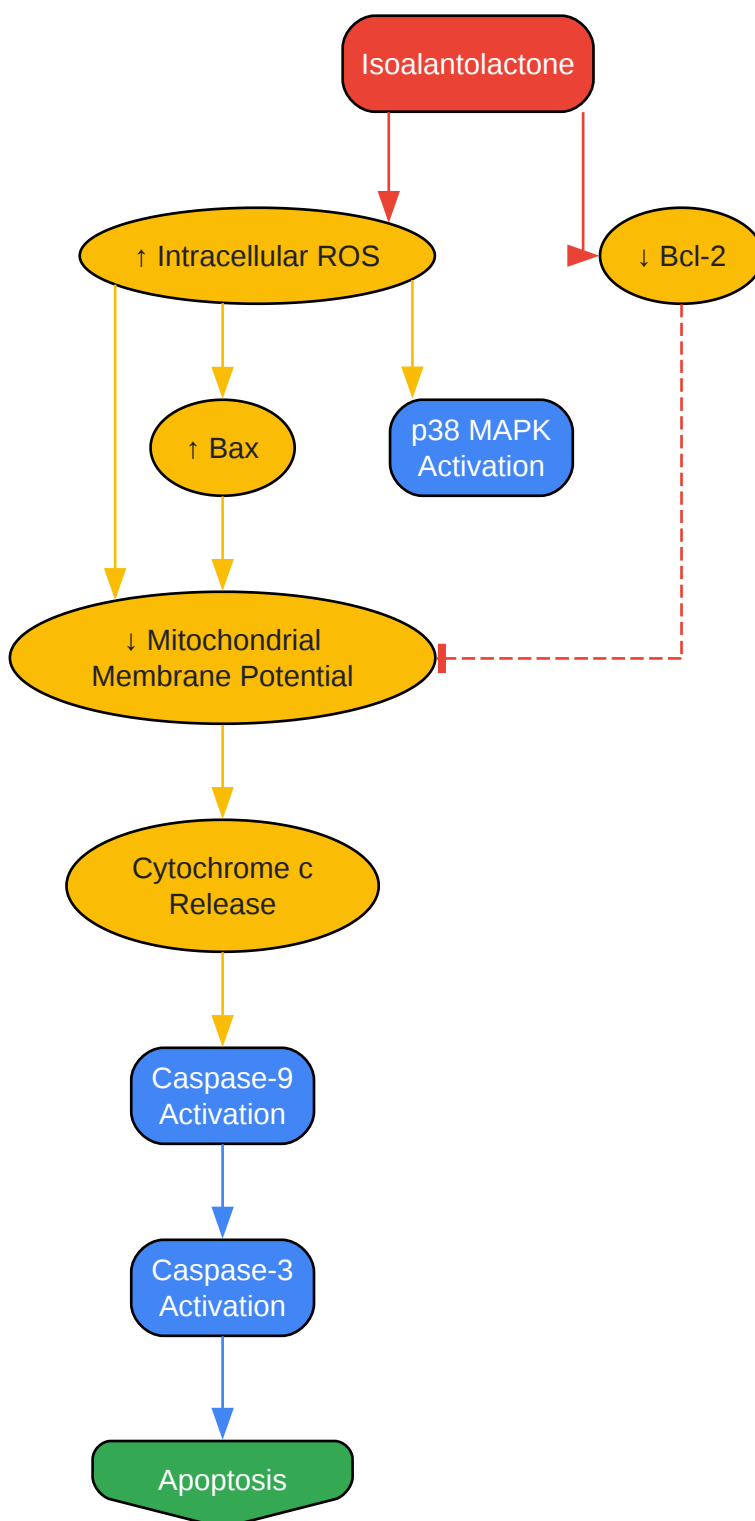
Mechanism of Action and Signaling Pathways

Isoalantolactone exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.



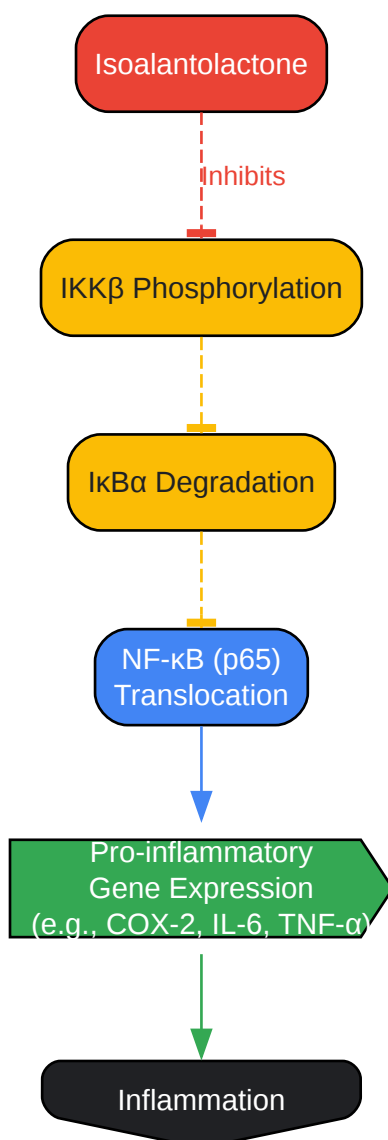
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General experimental workflow for **Isoalantolactone** research.



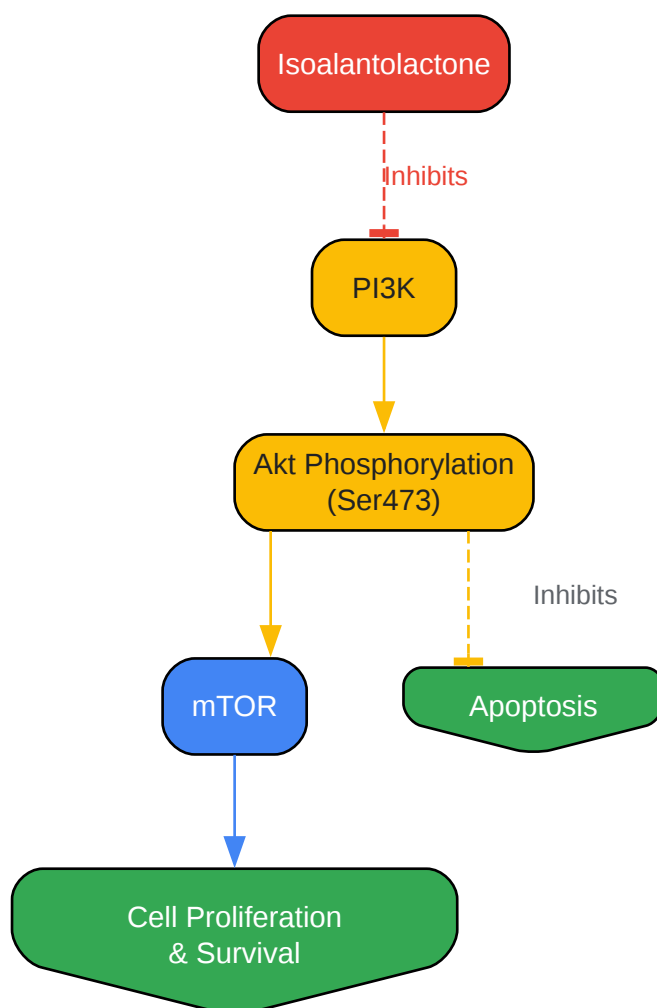
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ROS-mediated mitochondrial apoptosis pathway induced by **Isoalantolactone**.



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Inhibition of the NF-κB signaling pathway by **Isoalantolactone**.



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Inhibition of the PI3K/Akt/mTOR signaling pathway by **Isoalantolactone**.

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